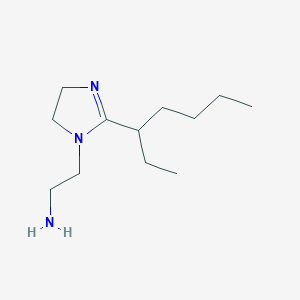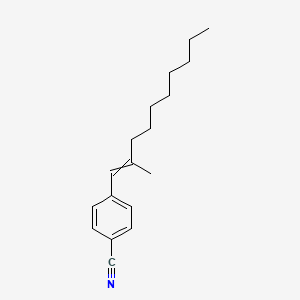![molecular formula C12H14O B14508871 [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol CAS No. 64122-24-3](/img/structure/B14508871.png)
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is an organic compound with a unique structure that includes a phenyl ring substituted with two methyl groups, a propynyl group, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol typically involves the alkylation of a phenyl ring followed by the introduction of a propynyl group and a methanol group. One common method involves the reaction of 2,6-dimethylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The propynyl group can be reduced to form a propyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2,6-dimethyl-4-(prop-2-yn-1-yl)benzaldehyde.
Reduction: Formation of 2,6-dimethyl-4-(propyl)phenylmethanol.
Substitution: Formation of 2,6-dimethyl-4-(prop-2-yn-1-yl)phenyl chloride.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and propynyl groups. It may also serve as a model compound for understanding the interactions of similar molecules with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used as a building block for the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the propynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: Lacks the propynyl and methanol groups.
4-(Prop-2-yn-1-yl)phenol: Lacks the dimethyl groups.
2,6-Dimethyl-4-(prop-2-yn-1-yl)benzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is unique due to the combination of its functional groups. The presence of both the hydroxyl and propynyl groups allows for diverse chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds and make it a valuable molecule for scientific research and industrial applications.
Propiedades
Número CAS |
64122-24-3 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(2,6-dimethyl-4-prop-2-ynylphenyl)methanol |
InChI |
InChI=1S/C12H14O/c1-4-5-11-6-9(2)12(8-13)10(3)7-11/h1,6-7,13H,5,8H2,2-3H3 |
Clave InChI |
XIDLJSLJCYRXGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CO)C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
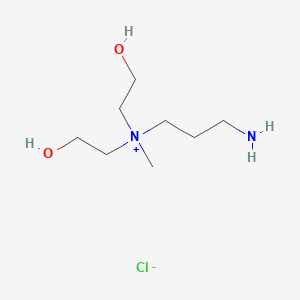
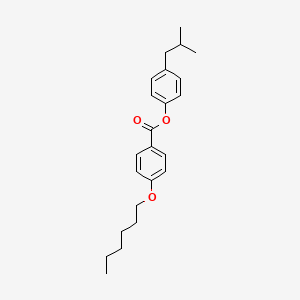
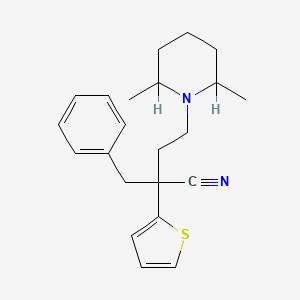

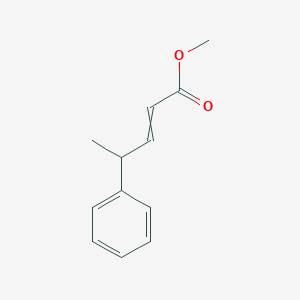
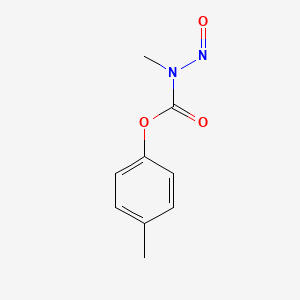
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)

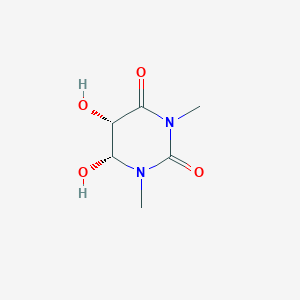
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
